Bromochloromethane-d2

Vue d'ensemble

Description

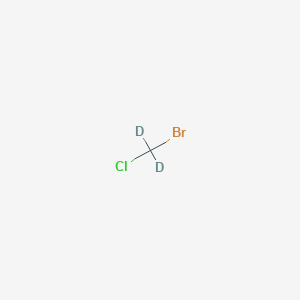

Bromochloromethane-d2, also known as deuterated bromochloromethane, is a compound where two hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is related to bromochloromethane, which is part of a group of chemicals known as trihalomethanes. These compounds are of interest due to their various applications in industry and their potential effects on the environment and human health.

Synthesis Analysis

The synthesis of deuterated compounds typically involves the substitution of hydrogen atoms with deuterium. In the case of Bromochloromethane-d2, this could be achieved through the reaction of deuterium bromide with chlorinated ethylenes under specific conditions, such as ultraviolet illumination, as demonstrated in the synthesis of related compounds . The addition of deuterium bromide to 1,1-dichloroethylene resulted in the formation of deuterated halides, indicating a possible pathway for the synthesis of Bromochloromethane-d2.

Molecular Structure Analysis

The molecular structure of Bromochloromethane-d2 would be similar to that of its non-deuterated analogs, such as dibromochloromethane (CHBr2Cl) and bromodichloromethane (CHBrCl2). These compounds exhibit intriguing isostructural crystal phases, with the sequence depending on Br/Cl substitution and thermodynamic conditions . The molecular symmetry of these compounds controls their aggregation in the crystalline state, which is influenced by electrostatic interactions and dispersion forces between molecules.

Chemical Reactions Analysis

Bromochloromethane and related compounds participate in various chemical reactions. For instance, photodissociation studies of halogenated ethanols, such as 2-bromoethanol and 2-chloroethanol, show that these molecules can undergo primary reaction channels involving the elimination of halogen atoms . Similarly, Bromochloromethane-d2 could undergo photodissociation or other reactions leading to the cleavage of C-Br or C-Cl bonds, as observed in related compounds like halothane .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bromochloromethane-d2 would be influenced by the presence of deuterium atoms. Deuterated compounds often have slightly different physical properties, such as boiling points and densities, compared to their non-deuterated counterparts. The vibrational frequencies and electronic properties of related brominated compounds have been studied using spectroscopic methods and theoretical calculations, providing insights into their behavior . These studies can be used as a reference to infer the properties of Bromochloromethane-d2.

Applications De Recherche Scientifique

Impact on Microbiota and Metabolic Profiles

Bromochloromethane (BCM) affects the gastrointestinal tract's microbiota and metabolic patterns. A study on Wistar rats demonstrated significant changes in intestinal metabolic profiles due to BCM. It altered the bacterial community composition and metabolism, indicating its potential in animal production research (Yang, Mu, Luo, & Zhu, 2015).

Influence on Rumen Archaeal Populations in Ruminants

BCM's influence on the archaeal population in the rumen of ruminants has been studied. In goat kids and does treated with BCM, a modified archaeal community composition in the rumen was observed. This study highlights the potential of early life nutritional interventions in ruminants (Abecia, Waddams, Martinez-Fernandez, Martín-García, Ramos-Morales, Newbold, & Yáñez-Ruiz, 2014).

Structural Analysis at Different Temperatures and Pressures

Research on BCM's polymorphism and crystal structure at various temperatures and pressures provides insights into its physical properties. These findings are crucial for understanding its behavior under different environmental conditions (Podsiadło & Katrusiak, 2007).

Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) modeling of BCM in rats has been used to understand its metabolic pathways. This modeling helps in risk assessment and hypothesis testing, providing a foundation for further toxicological research (Cuello, Janes, Jessee, Venecek, Sawyer, Eklund, & Evans, 2012).

Environmental Tracing in Coastal Water

BCM, as a chlorination byproduct, has been used to trace cooling water movement from power plants. Its distribution in seawater helps in monitoring environmental impacts and studying coastal water masses (Yang, 2001).

Methane Emission Reduction in Ruminants

BCM has been shown to reduce methane emissions in cattle by altering the ruminal methanogenic populations. This has implications for reducing greenhouse gas emissions from livestock (Denman, Tomkins, & McSweeney, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

bromo-chloro-dideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrCl/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOXNPPZZKNXOV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromochloromethane-d2 | |

CAS RN |

3149-74-4 | |

| Record name | Methane-d2, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3149-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)